4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one
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Overview
Description
4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a furan ring fused with a pyrazole ring, along with a butenone side chain. The presence of these rings and the specific arrangement of atoms confer unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one typically involves multi-step reactions. One common method involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazines with ethyl acetoacetate, followed by cyclization.
Furan Ring Formation: The furan ring is then introduced through a cyclization reaction involving phenylglyoxal monohydrate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing hydrogen atoms on the furan ring.
Scientific Research Applications
4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Shares the pyrazole ring but lacks the furan ring.
Furo[2,3-c]pyrazole-4-amine: Contains a similar fused ring structure but different functional groups.
Uniqueness
4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one is unique due to its specific combination of a furan ring fused with a pyrazole ring and a butenone side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H16N2O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
(E)-4-(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C21H16N2O2/c1-15(24)12-13-18-14-19-21(25-18)20(16-8-4-2-5-9-16)22-23(19)17-10-6-3-7-11-17/h2-14H,1H3/b13-12+ |
InChI Key |
UYVXXMZHJSIOPY-OUKQBFOZSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC2=C(O1)C(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(O1)C(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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